Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate
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Overview
Description
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a nonanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable nonanoate ester under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]octanoate
- Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]decanoate
- Ethyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate
Uniqueness
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate is unique due to its specific hydrazinylidene group and nonanoate ester structure, which confer distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
61448-28-0 |
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Molecular Formula |
C16H22N4O6 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
methyl 8-[(2,4-dinitrophenyl)hydrazinylidene]nonanoate |
InChI |
InChI=1S/C16H22N4O6/c1-12(7-5-3-4-6-8-16(21)26-2)17-18-14-10-9-13(19(22)23)11-15(14)20(24)25/h9-11,18H,3-8H2,1-2H3 |
InChI Key |
RSUSOQOGEVPDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCCCCC(=O)OC |
Origin of Product |
United States |
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